Tert-butyl 4-acetylazepane-1-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for Tert-butyl 4-acetylazepane-1-carboxylate is 1S/C13H23NO3/c1-10(15)11-6-5-8-14(9-7-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Tert-butyl 4-acetylazepane-1-carboxylate is a light-red to brown sticky oil to semi-solid substance . It has a molecular weight of 241.33 g/mol . The compound should be stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Chiral Esters : Tert-butyl 4-acetylazepane-1-carboxylate has been used in the preparation and stereoselective hydrogenation of chiral carboxylates, providing a formal entry to functional anti- and syn-3,5-dihydroxyesters. This process involves the preparation of new tert-butyl carboxylates from chloro-hydroxybutyrate and enolate, followed by hydrogenation with various catalysts to yield diastereomers of hydroxy-tetrahydrofuranyl acetates (Scheffler et al., 2002).
Alkylation of Acetates with Alcohols : The compound has been involved in the iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols, representing a novel method for the synthesis of carboxylates. This alkylation process uses tert-BuOK and IrCl(cod) to produce esters like tert-butyl hexanoate and di-tert-butyl tridecanoate (Iuchi, Obora, & Ishii, 2010).
Synthesis of Anticancer Intermediates : Tert-butyl 4-acetylazepane-1-carboxylate is a crucial intermediate for small molecule anticancer drugs. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate from commercially available piperidin-4-ylmethanol includes steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).
Molecular Structure Studies : The crystal and molecular structure of tert-butyl 4-acetylazepane-1-carboxylate derivatives have been reported, providing insights into bond lengths, angles, and molecular packing, which are essential for understanding the chemical and physical properties of these compounds (Mamat, Flemming, & Köckerling, 2012).
Anticorrosive Applications : Tert-butyl 4-acetylazepane-1-carboxylate derivatives have been studied for their anticorrosive behavior on carbon steel in corrosive media. The compound showed a significant inhibition efficiency, indicating its potential use as a corrosion inhibitor (Praveen et al., 2021).
Safety And Hazards
Tert-butyl 4-acetylazepane-1-carboxylate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves .
Future Directions
The future directions for Tert-butyl 4-acetylazepane-1-carboxylate are not explicitly mentioned in the available resources. As a chemical compound, its future applications would depend on ongoing research and development in relevant fields. It’s worth noting that the compound is available for purchase from various chemical suppliers, indicating its use in scientific research or industrial applications .
properties
IUPAC Name |
tert-butyl 4-acetylazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(15)11-6-5-8-14(9-7-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLWRZPRVEDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-acetylazepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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